4-(N-Methylacetamido)benzene-1-sulfonyl chloride
Overview
Description
4-(N-Methylacetamido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClNO3S It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is attached to a benzene ring substituted with an acetyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Methylacetamido)benzene-1-sulfonyl chloride typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Acetylation: Aniline is acetylated using acetic anhydride to form N-acetylaniline.
Sulfonylation: N-acetylaniline is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(N-Methylacetamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) can be used to hydrolyze the compound.
Major Products Formed
Sulfonamide Derivatives: Reaction with amines produces sulfonamide derivatives.
Sulfonic Acid: Hydrolysis yields the corresponding sulfonic acid.
Scientific Research Applications
4-(N-Methylacetamido)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules.
Material Science: It is utilized in the preparation of functional materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(N-Methylacetamido)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can act as enzyme inhibitors or other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog without the acetyl(methyl)amino group.
4-Acetamidobenzenesulfonyl Chloride: Similar structure but with an acetamido group instead of acetyl(methyl)amino.
4-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of acetyl(methyl)amino.
Uniqueness
4-(N-Methylacetamido)benzene-1-sulfonyl chloride is unique due to the presence of the acetyl(methyl)amino group, which imparts specific reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
4-[acetyl(methyl)amino]benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXBSNLZPGJSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303634 | |
Record name | 4-[acetyl(methyl)amino]benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39169-92-1 | |
Record name | NSC159468 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[acetyl(methyl)amino]benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N-methylacetamido)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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